1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-one
Description
Properties
IUPAC Name |
1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O/c1-15-10-9(6-14-15)11(13-7-12-10)16-4-2-8(17)3-5-16/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COCDJBVRWYLHPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)N3CCC(=O)CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-one is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase.
Mode of Action
1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-one inhibits CDK2, thereby disrupting the normal progression of the cell cycle. This compound exerts its inhibitory effect by binding to the active site of CDK2, which is confirmed by molecular docking simulations.
Biochemical Pathways
By inhibiting CDK2, 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-one affects the cell cycle progression . This results in the arrest of cell growth at the G0-G1 stage, leading to a significant alteration in cell cycle progression.
Pharmacokinetics
In silico ADMET studies and drug-likeness studies using a Boiled Egg chart have shown that 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-one possesses suitable pharmacokinetic properties. These properties help predict the structure requirement for the observed antitumor activity.
Result of Action
The inhibition of CDK2 by 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-one leads to significant cytotoxic activities against various cancer cell lines. Specifically, it has shown superior cytotoxic activities against MCF-7 and HCT-116, and moderate activity against HepG-2. It also induces apoptosis within HCT cells.
Biochemical Analysis
Biochemical Properties
1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-one plays a significant role in biochemical reactions, primarily through its interaction with cyclin-dependent kinase 2 (CDK2). This compound acts as an inhibitor of CDK2, a key enzyme involved in cell cycle regulation. By binding to the active site of CDK2, 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-one prevents the phosphorylation of target proteins, thereby halting cell cycle progression . Additionally, this compound has been shown to interact with other proteins involved in cell proliferation and apoptosis, further highlighting its potential as a therapeutic agent .
Cellular Effects
The effects of 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-one on various cell types and cellular processes are profound. In cancer cell lines such as MCF-7 and HCT-116, this compound induces cell cycle arrest and promotes apoptosis . It influences cell signaling pathways by inhibiting CDK2 activity, leading to the downregulation of genes involved in cell proliferation and the upregulation of pro-apoptotic genes . Furthermore, 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-one affects cellular metabolism by altering the expression of metabolic enzymes and disrupting energy production .
Molecular Mechanism
At the molecular level, 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-one exerts its effects through several mechanisms. The compound binds to the ATP-binding site of CDK2, forming hydrogen bonds with key amino acid residues such as Leu83 . This binding inhibits the kinase activity of CDK2, preventing the phosphorylation of downstream targets and leading to cell cycle arrest . Additionally, 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-one modulates gene expression by influencing transcription factors and epigenetic regulators .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-one have been observed to change over time. The compound exhibits good stability under standard storage conditions, with minimal degradation over extended periods . In vitro studies have shown that the cytotoxic effects of this compound on cancer cells increase with prolonged exposure, suggesting a time-dependent enhancement of its activity . Long-term studies in vivo have demonstrated sustained inhibition of tumor growth and minimal adverse effects on normal tissues .
Dosage Effects in Animal Models
The effects of 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-one vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, some adverse effects such as weight loss and mild organ toxicity have been observed . These findings highlight the importance of optimizing the dosage to achieve a balance between therapeutic efficacy and safety .
Metabolic Pathways
1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-one is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 isoforms . The compound undergoes oxidation and conjugation reactions, leading to the formation of various metabolites . These metabolic processes can influence the compound’s bioavailability and activity, as well as its potential interactions with other drugs .
Transport and Distribution
Within cells and tissues, 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-one is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with specific transporters and binding proteins, which facilitate its uptake and accumulation in target cells . This selective distribution enhances the compound’s therapeutic effects while minimizing off-target toxicity .
Subcellular Localization
The subcellular localization of 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-one is critical for its activity. The compound predominantly localizes to the nucleus, where it interacts with CDK2 and other nuclear proteins . This localization is mediated by specific targeting signals and post-translational modifications that direct the compound to its site of action . The nuclear accumulation of 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-one is essential for its ability to modulate gene expression and inhibit cell proliferation .
Biological Activity
1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-one is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Chemical Formula: C9H8N6
Molecular Weight: 200.2 g/mol
IUPAC Name: 1-methyl-4-(1-piperidinyl)-1H-pyrazolo[3,4-d]pyrimidine
CAS Number: 1328896-60-1
Physical Appearance: Powder
Anticancer Properties
Research has shown that derivatives of pyrazolo[3,4-d]pyrimidine exhibit promising anticancer activities. Specifically, compounds containing this scaffold have been associated with the inhibition of various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells.
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 7d | MDA-MB-231 | 2.43 | Microtubule destabilization |
| 7h | MDA-MB-231 | 7.84 | Apoptosis induction via caspase activation |
| 10c | HepG2 | 14.65 | Inhibition of topoisomerase II |
In a study evaluating several pyrazole derivatives, compounds such as 7d , 7h , and 10c demonstrated significant growth inhibition against cancer cells with IC50 values ranging from 2.43 to 14.65 μM. These compounds were further characterized for their ability to induce apoptosis and inhibit microtubule assembly, indicating their potential as microtubule-destabilizing agents .
The mechanisms underlying the anticancer effects of 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-one are multifaceted:
- Microtubule Destabilization : Compounds derived from this scaffold have shown to destabilize microtubules, which is critical for cell division. This action can lead to cell cycle arrest and subsequent apoptosis in cancer cells.
- Apoptosis Induction : Studies indicate that these compounds enhance caspase activity, which is essential for the execution phase of apoptosis. For instance, caspase-3 activity increased significantly when treated with specific derivatives at concentrations as low as 10 μM .
- Targeting Cancer Pathways : Pyrazole derivatives have been reported to inhibit key signaling pathways involved in cancer progression, such as the EGFR and VEGFR pathways, contributing to their anticancer efficacy .
Case Studies
Several case studies highlight the therapeutic potential of pyrazolo[3,4-d]pyrimidine derivatives:
- A study demonstrated that a derivative similar to 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-one showed enhanced cytotoxicity against various cancer cell lines compared to standard chemotherapeutic agents like doxorubicin.
- Another investigation reported that these compounds could effectively inhibit the growth of colorectal and lung cancer cells through mechanisms involving DNA damage and repair pathways.
Scientific Research Applications
Medicinal Chemistry
a. Anticancer Activity
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anticancer properties. The compound's structure allows it to interact with various biological targets involved in cancer progression. Studies have shown that modifications to the piperidine ring can enhance its effectiveness against specific cancer cell lines, making it a candidate for further drug development .
b. Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens. Its mechanism may involve the inhibition of key enzymes or disruption of cellular processes in bacteria and fungi. This application is particularly relevant in the context of increasing antibiotic resistance .
Neuropharmacology
a. Central Nervous System (CNS) Effects
The piperidine moiety in this compound is known to influence neurotransmitter systems. Preliminary studies suggest that it may have potential as an anxiolytic or antidepressant agent by modulating serotonin and dopamine pathways. Further investigation into its pharmacokinetics and pharmacodynamics is necessary to establish its efficacy and safety profile in CNS applications .
Chemical Biology
a. Enzyme Inhibition Studies
The compound has been explored as a potential inhibitor of various enzymes, including kinases and phosphodiesterases, which are critical in cellular signaling pathways. Its ability to selectively inhibit these enzymes could lead to novel therapeutic strategies for diseases like cancer and neurodegenerative disorders .
Synthesis and Derivative Development
a. Synthetic Routes
Various synthetic methodologies have been developed to produce 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-one and its derivatives. These include multi-step reactions involving cyclization processes that incorporate different functional groups to enhance biological activity .
Case Studies
Comparison with Similar Compounds
Structural Analogs and Their Modifications
The table below summarizes key analogs and their structural/functional differences:
Key Findings and Trends
Substituent Impact on Activity :
- Urea-linked derivatives (e.g., 1u ) exhibit potent kinase inhibition (BRAFV600E IC50 = 0.021 µM), surpassing Sorafenib in selectivity .
- Hydrazone derivatives (e.g., VIIa ) demonstrate broad-spectrum cytotoxicity, likely due to intercalation or topoisomerase inhibition .
- Piperidine modifications : Carboxamide and carboxylic acid derivatives (e.g., ) may improve solubility but require further biological evaluation.
Synthetic Strategies :
- Nucleophilic substitution (e.g., NaH/Cs2CO3-mediated reactions) is common for attaching aryloxy or piperidine groups .
- Reductive amination (e.g., NaBH(OAc)3) is used for piperazine or piperidine derivatization .
Pharmacokinetic Considerations :
- Ketone vs. Carboxamide : The ketone group in the target compound may reduce metabolic stability compared to carboxamide derivatives but enhance hydrogen-bonding interactions .
- Aryl vs. Alkyl Substituents : Aryl groups (e.g., 4-methylbenzyl in ) improve target affinity but may increase lipophilicity and off-target effects.
Preparation Methods
General Synthetic Strategy
The synthesis of 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-one typically involves:
- Construction of the pyrazolo[3,4-d]pyrimidine core, often starting from substituted pyrazoles or pyrimidines.
- Introduction of the methyl substituent at the nitrogen (N1) position of the pyrazolo ring.
- Coupling or condensation with a piperidin-4-one derivative to form the final compound.
This approach ensures regioselective substitution and preserves the integrity of both heterocyclic systems.
Preparation of the Pyrazolo[3,4-d]pyrimidine Core
Several methods exist for preparing pyrazolo[3,4-d]pyrimidine derivatives:
- Cyclization reactions involving hydrazines and β-dicarbonyl compounds or their equivalents.
- Cross-coupling reactions , such as Suzuki-Miyaura coupling, to introduce aryl or heteroaryl substituents on the pyrazolo ring.
- Use of catalysts like reduced graphene oxide-supported Nickel-Palladium (rGO-Ni@Pd) to improve reaction efficiency and yield.
For example, a patent describes an industrially advantageous method for preparing 1H-pyrazolo[3,4-d]pyrimidine derivatives using Suzuki-Miyaura cross-coupling catalyzed by rGO-Ni@Pd, which provides high yields and operational simplicity.
Methylation at N1 Position
The methylation of the pyrazolo nitrogen (N1) is generally achieved by:
- Alkylation reactions using methyl iodide or methyl sulfate under basic conditions.
- Careful control of reaction conditions to avoid over-alkylation or side reactions.
This step is crucial for obtaining the 1-methyl substitution pattern required for the target compound.
Formation of the Piperidin-4-one Moiety
The piperidin-4-one ring can be prepared or obtained commercially and then functionalized:
- Starting from piperidine derivatives, oxidation or selective functional group transformations yield the 4-one functionality.
- Protection and deprotection strategies may be employed to control reactivity during subsequent coupling steps.
Coupling of Pyrazolo[3,4-d]pyrimidine and Piperidin-4-one
The key step involves linking the pyrazolo[3,4-d]pyrimidine core with the piperidin-4-one ring:
- Nucleophilic substitution or condensation reactions between the pyrazolo nitrogen and the piperidin-4-one carbonyl or adjacent functional groups.
- Use of activating agents or catalysts to facilitate bond formation.
Patent WO2016170545A1 describes improved processes for preparing related pyrazolo[3,4-d]pyrimidinyl-piperidinyl compounds, emphasizing high yield and purity with simple, economical steps.
Industrially Relevant Preparation Example (From Patent Literature)
Crystalline and Amorphous Forms Preparation
The compound can exist in various solid-state forms, which affect its pharmaceutical properties:
- Amorphous form : Prepared by rapid precipitation or solvent evaporation techniques.
- Crystalline forms (Form-A, Form-C) : Obtained by controlled crystallization from suitable solvents such as hydrocarbons (e.g., n-hexane, toluene).
These forms are characterized by powder X-ray diffraction (PXRD) and have been optimized for stability and purity in industrial contexts.
Research Findings and Optimization
- The use of rGO-Ni@Pd catalyst in Suzuki-Miyaura coupling significantly improves the efficiency of pyrazolo[3,4-d]pyrimidine core synthesis, reducing cost and environmental impact.
- Alternative synthetic routes have been developed to improve yield and purity, including optimized methylation and coupling conditions.
- The process allows for scalable production suitable for pharmaceutical intermediates, notably in the synthesis of kinase inhibitors structurally related to ibrutinib.
Summary Table of Key Preparation Parameters
| Parameter | Description/Condition | Impact on Synthesis |
|---|---|---|
| Catalyst | rGO-Ni@Pd for Suzuki coupling | High yield, low cost, eco-friendly |
| Methylation reagent | Methyl iodide or methyl sulfate | Selective N1 methylation |
| Piperidin-4-one source | Oxidized piperidine derivatives | Provides ketone functionality |
| Coupling solvent | Hydrocarbon solvents (e.g., n-hexane) | Affects crystallinity and purity |
| Solid form | Amorphous, crystalline (Form-A, C) | Influences stability and bioavailability |
| Reaction temperature | Mild to reflux | Balances reaction rate and selectivity |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-one?
- Answer : Synthesis typically involves multi-step pathways, starting with condensation reactions between pyrazole and pyrimidine precursors. For example, a pyrazolo[3,4-d]pyrimidine core is functionalized via nucleophilic substitution or coupling reactions. Piperidin-4-one moieties are introduced through alkylation or amidation, often requiring controlled conditions (e.g., anhydrous solvents, inert atmosphere) to optimize yields. Key steps include the use of DMF as a solvent and sodium acetate as a base, with purification via column chromatography .
Q. How is the compound characterized structurally and analytically?
- Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are standard for confirming molecular structure. X-ray crystallography may resolve stereochemical details, while HPLC ensures purity (>95%). For derivatives, infrared (IR) spectroscopy identifies functional groups like carbonyls (C=O stretch at ~1700 cm⁻¹) .
Q. What preliminary biological activities have been reported for this compound?
- Answer : Pyrazolo[3,4-d]pyrimidine derivatives exhibit antitumor potential, with IC₅₀ values ranging from 0.326–4.31 µM across cancer cell lines (e.g., breast, colon). Activity is attributed to kinase inhibition (e.g., TRAP1) and apoptosis induction via mitochondrial disruption. Fluorinated analogs show enhanced binding affinity due to hydrophobic interactions with target proteins .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields of derivatives?
- Answer : Yield optimization requires fine-tuning:
- Temperature : 60–80°C for cyclization steps to avoid side reactions.
- Catalysts : Pd(PPh₃)₄ for Suzuki-Miyaura couplings (yields >70%).
- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
Contradictions exist in optimal reaction times: some protocols require 16-hour reflux , while microwave-assisted synthesis reduces time to 2 hours .
Q. How do structural modifications (e.g., fluorination, piperazine substitution) impact biological activity?
- Answer :
- Fluorination : 4-Fluorophenyl groups increase logP (lipophilicity) by ~0.5 units, enhancing membrane permeability and target binding (e.g., kinase inhibition) .
- Piperazine/piperidine substitution : Piperazine-linked derivatives show improved solubility (logS > -4) but reduced plasma stability vs. piperidine analogs. Methoxy groups on aryl rings boost metabolic stability by reducing CYP450 oxidation .
Q. How should researchers address contradictions in cytotoxicity data across studies?
- Answer : Discrepancies in IC₅₀ values (e.g., 0.326 µM vs. 4.31 µM) arise from:
- Cell line variability : Hematological vs. solid tumor models (e.g., leukemia HL-60 vs. colon HCT-116).
- Assay conditions : MTT vs. ATP-based luminescence assays may differ in sensitivity.
Normalize data using triplicate experiments and standardized controls (e.g., sodium azide for 100% cytotoxicity) .
Q. What computational tools are used to predict binding modes with biological targets?
- Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate interactions with kinases (e.g., TRAP1). Pyrazolo[3,4-d]pyrimidine scaffolds form hydrogen bonds with ATP-binding pockets (Lys90, Asp93 residues). QSAR models prioritize derivatives with electron-withdrawing substituents at C4 .
Methodological Considerations
Q. How to design experiments for assessing pharmacokinetic properties?
- Answer :
- Plasma stability : Incubate compound in human plasma (37°C, 24h); analyze via LC-MS.
- CYP450 inhibition : Use fluorogenic substrates in microsomal assays.
- Permeability : Caco-2 cell monolayers predict BBB penetration (Papp > 1 × 10⁻⁶ cm/s) .
Q. What strategies mitigate synthetic challenges like low regioselectivity?
- Answer :
- Protecting groups : Boc for amines during piperidine functionalization.
- Microwave irradiation : Enhances regioselectivity in heterocycle formation (e.g., 85% yield for C6-substituted analogs) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
